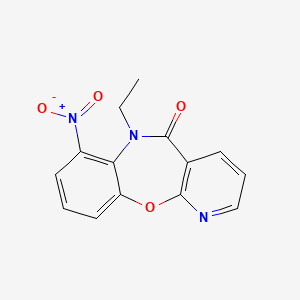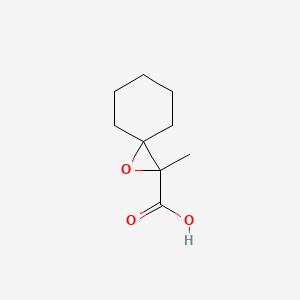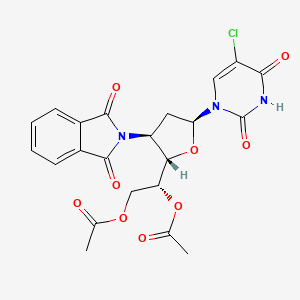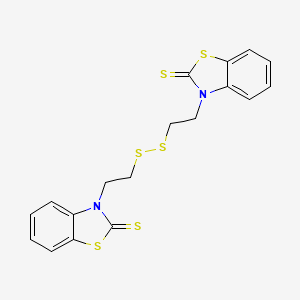
3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Benzothiazole Core: This step often involves the cyclization of ortho-aminothiophenol with carbon disulfide or other suitable reagents.
Thioxo Group Introduction:
Linking of Benzothiazole Units: The final step involves linking two benzothiazole units through a dithioether bridge, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thioxo groups to thiol groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Drug Development:
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments with specific properties.
Rubber Industry: May act as a vulcanization accelerator in rubber production.
Wirkmechanismus
The mechanism of action of 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione involves interactions with molecular targets such as enzymes or receptors. The compound’s thioxo and benzothiazole groups may play crucial roles in binding to these targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole: A simpler structure with diverse applications in chemistry and biology.
Uniqueness
The unique structure of 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione, with its multiple thioxo and benzothiazole groups, may confer specific properties not found in simpler compounds. This uniqueness can be leveraged in specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
22274-87-9 |
|---|---|
Molekularformel |
C18H16N2S6 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
3-[2-[2-(2-sulfanylidene-1,3-benzothiazol-3-yl)ethyldisulfanyl]ethyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C18H16N2S6/c21-17-19(13-5-1-3-7-15(13)25-17)9-11-23-24-12-10-20-14-6-2-4-8-16(14)26-18(20)22/h1-8H,9-12H2 |
InChI-Schlüssel |
CGGOWLWTNIXFIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CCSSCCN3C4=CC=CC=C4SC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


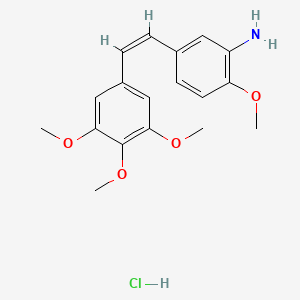
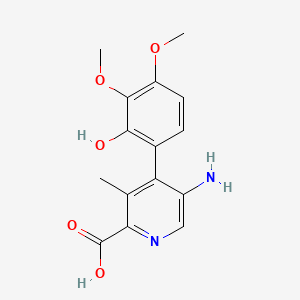


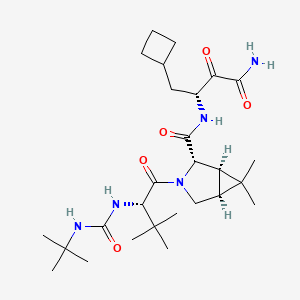

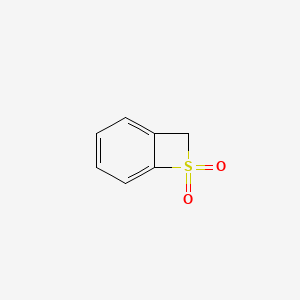
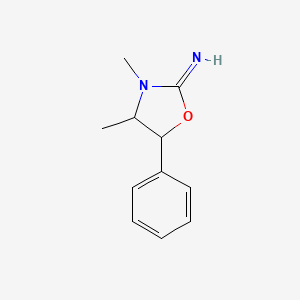
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)


